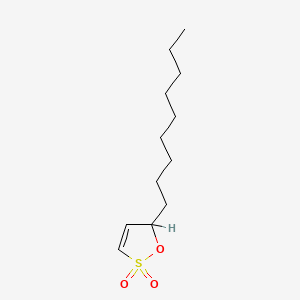

5-nonyl-5H-oxathiole 2,2-dioxide

Description

5-Nonyl-5H-oxathiole 2,2-dioxide is a sulfone-containing heterocyclic compound characterized by a five-membered oxathiole ring (comprising one oxygen and one sulfur atom) with a nonyl substituent at the 5-position and two sulfonyl groups at the 2- and 2′-positions.

Properties

CAS No. |

54996-71-3 |

|---|---|

Molecular Formula |

C12H22O3S |

Molecular Weight |

246.37 g/mol |

IUPAC Name |

5-nonyl-5H-oxathiole 2,2-dioxide |

InChI |

InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-8-9-12-10-11-16(13,14)15-12/h10-12H,2-9H2,1H3 |

InChI Key |

QHJNAOSQANTVGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1C=CS(=O)(=O)O1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-nonyl-5H-oxathiole 2,2-dioxide typically involves the reaction of nonyl alcohol with sulfur dioxide and an oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the oxathiole ring. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-nonyl-5H-oxathiole 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-nonyl-5H-oxathiole 2,2-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-nonyl-5H-oxathiole 2,2-dioxide involves its interaction with molecular targets through its sulfone group. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Functional Group Analysis

- Sulfonyl Groups: Both 5-nonyl-5H-oxathiole 2,2-dioxide and DTD feature sulfonyl groups, which confer electron-withdrawing effects and enhance thermal stability. However, the nonyl chain in the former increases hydrophobicity, whereas DTD’s propoxymethyl group improves miscibility with polar solvents.

- Substituent Effects: The nonyl chain (C₉H₁₉) likely enhances lipid membrane permeability compared to shorter-chain analogues like DTD (C₃H₇OCH₂-) .

Physicochemical and Reactivity Trends

- Solubility: 5-Nonyl-5H-oxathiole 2,2-dioxide is expected to exhibit low water solubility due to its long alkyl chain, contrasting with 5-OH-MSO₂ (100 μg/mL in aqueous solutions) .

- Thermal Stability : Sulfonyl groups stabilize the oxathiole ring against thermal degradation, similar to DTD, which remains stable up to 150°C in electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.